molecular formula C18H26N4O2S B7015836 N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7015836
M. Wt: 362.5 g/mol
InChI Key: HMCKDAURURWIQJ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-5-13-15(18(2,3)4)25-16(19-13)20-17(23)22-9-6-12(7-10-22)14-8-11-24-21-14/h8,11-12H,5-7,9-10H2,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCKDAURURWIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)N2CCC(CC2)C3=NOC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and oxazole intermediates, followed by their coupling with a piperidine derivative. Common reagents might include tert-butyl bromide, ethylamine, and various catalysts to facilitate the formation of the thiazole and oxazole rings.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the thiazole, oxazole, or piperidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole or oxazole derivatives, such as:

  • 4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • 5-tert-butyl-4-ethyl-1,3-thiazole derivatives

Uniqueness

The uniqueness of N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

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